molecular formula C28H29N3O7S B2741415 Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-14-3

Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2741415
CAS No.: 851947-14-3
M. Wt: 551.61
InChI Key: LLDLBOCDKYWREA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C28H29N3O7S and its molecular weight is 551.61. The purity is usually 95%.
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Biological Activity

Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a triethoxybenzamido substituent. Its molecular formula is C₁₅H₁₉N₃O₅S, with a molecular weight of approximately 357.39 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 4-oxo-3-phenyl derivatives have demonstrated activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies have explored the anticancer potential of thieno[3,4-d]pyridazine derivatives. Ethyl 4-oxo-3-phenyl compounds have shown promise in inhibiting cancer cell proliferation in vitro. For example:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The biological activity of Ethyl 4-oxo-3-phenyl derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.
  • DNA Interaction : It might intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of thieno[3,4-d]pyridazine derivatives. The researchers synthesized a series of analogs and tested their biological activities against various pathogens and cancer cell lines. The findings highlighted the importance of the phenyl and ethoxy substituents in enhancing biological activity.

Another investigation focused on the pharmacokinetics of these compounds, revealing favorable absorption characteristics and moderate bioavailability in animal models.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O7S/c1-5-35-20-14-17(15-21(36-6-2)24(20)37-7-3)25(32)29-26-22-19(16-39-26)23(28(34)38-8-4)30-31(27(22)33)18-12-10-9-11-13-18/h9-16H,5-8H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDLBOCDKYWREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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